molecular formula C12H12BNO4 B2661416 6-(2-Methoxyphenoxy)pyridine-3-boronic acid CAS No. 2377605-80-4

6-(2-Methoxyphenoxy)pyridine-3-boronic acid

Cat. No. B2661416
CAS RN: 2377605-80-4
M. Wt: 245.04
InChI Key: NDNKNMTVWYXYAR-UHFFFAOYSA-N
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Description

“6-(2-Methoxyphenoxy)pyridine-3-boronic acid” is a chemical compound with the molecular formula C12H12BNO4 . It has a molecular weight of 245.04 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H12BNO4/c1-17-10-4-2-3-5-11(10)18-12-7-6-9(8-14-12)13(15)16/h2-8,15-16H,1H3 . This code provides a specific description of the compound’s molecular structure.


Chemical Reactions Analysis

As a boronic acid derivative, this compound can participate in various chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura coupling reaction . This reaction is used to form carbon-carbon bonds, which is a crucial process in organic synthesis .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 245.04 . It is recommended to be stored in a freezer .

Scientific Research Applications

Suzuki–Miyaura Coupling

6-(2-Methoxyphenoxy)pyridine-3-boronic acid: plays a crucial role in the Suzuki–Miyaura (SM) cross-coupling reaction. This reaction is widely used for carbon–carbon bond formation. Key features include:

Phosphine-Free Suzuki-Miyaura Coupling

This compound serves as a reactant for phosphine-free Suzuki-Miyaura cross-coupling reactions. It enables the formation of complex organic structures without the need for phosphine ligands .

Regioselective Suzuki-Miyaura Coupling

Researchers use 6-(2-Methoxyphenoxy)pyridine-3-boronic acid to achieve regioselective coupling reactions. This specificity allows precise control over the site of bond formation .

Tandem Palladium-Catalyzed Reactions

The compound participates in tandem reactions, such as intermolecular aminocarbonylation and annulation. These processes lead to the synthesis of diverse organic molecules .

N-Arylation and Cyanation

Design of Active Pharmaceutical Intermediates

Beyond coupling reactions, 6-(2-Methoxyphenoxy)pyridine-3-boronic acid serves as an intermediate in pharmaceutical research. It contributes to the design, structure-activity relationship (SAR), and characterization of potential drug candidates .

properties

IUPAC Name

[6-(2-methoxyphenoxy)pyridin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BNO4/c1-17-10-4-2-3-5-11(10)18-12-7-6-9(8-14-12)13(15)16/h2-8,15-16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNKNMTVWYXYAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)OC2=CC=CC=C2OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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